molecular formula C12H15NO4S B10840469 1-Pentenyl-4-(aminosulfonyl)benzoate

1-Pentenyl-4-(aminosulfonyl)benzoate

Cat. No.: B10840469
M. Wt: 269.32 g/mol
InChI Key: IEMQKTRDDVFPKZ-UHFFFAOYSA-N
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Description

1-Pentenyl-4-(aminosulfonyl)benzoate is a synthetic benzoate derivative featuring a pentenyl chain at the C1 position and an aminosulfonyl (-SO₂NH₂) group at the para position of the benzene ring. This structural configuration confers unique physicochemical and biological properties. Additionally, it is associated with carbonic anhydrase II modulation, suggesting broader pharmacological relevance . Its synthesis typically involves esterification and sulfonamide functionalization, though specific synthetic routes are less documented in public literature compared to simpler benzoate esters.

Properties

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

pent-4-enyl 4-sulfamoylbenzoate

InChI

InChI=1S/C12H15NO4S/c1-2-3-4-9-17-12(14)10-5-7-11(8-6-10)18(13,15)16/h2,5-8H,1,3-4,9H2,(H2,13,15,16)

InChI Key

IEMQKTRDDVFPKZ-UHFFFAOYSA-N

Canonical SMILES

C=CCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoate Esters

Alkyl and Alkenyl Benzoates

Benzoate esters with alkyl or alkenyl chains (e.g., methyl, benzyl, hexyl) are widely studied for their natural occurrence and applications in fragrances or agrochemicals. Key comparisons include:

Compound Substituent Molecular Formula CAS # Key Properties/Applications
Methyl benzoate -COOCH₃ C₈H₈O₂ 93-58-3 Fragrance (cananga-like odor), insecticide
Benzyl benzoate -COOCH₂C₆H₅ C₁₄H₁₂O₂ 120-51-4 Balsamic odor, acaricide, pharmaceutical solvent
cis-3-Hexenyl benzoate -COOCH₂CH₂CH=CHCH₂ C₁₃H₁₆O₂ 25152-85-6 Green, floral scent; used in perfumery
1-Pentenyl-4-(aminosulfonyl)benzoate -COO(CH₂)₃CH=CH₂, -SO₂NH₂ C₁₂H₁₅NO₄S [527786]* Sulfatase inhibition, carbonic anhydrase modulation

Notes:

  • The aminosulfonyl group in this compound distinguishes it from traditional alkyl benzoates, enabling stronger hydrogen bonding and enzyme interaction.
  • Unlike fragrance-focused benzoates, its applications are primarily therapeutic.

Amino-Functionalized Benzoates

Compounds like (S)-Methyl 4-(1-aminoethyl)benzoate (CAS 222714-37-6) share structural motifs but lack sulfonamide groups. The aminoethyl substituent in this analog improves solubility in polar solvents but reduces sulfatase inhibition efficacy compared to the aminosulfonyl group .

Functional Comparison with Sulfatase Inhibitors

This compound belongs to a class of sulfatase inhibitors critical in hormone-dependent cancer therapy. Key competitors include:

Compound Structure IC₅₀ (Sulfatase) Key Features
EMATE Steroidal sulfamate ~20 nM High potency but estrogenic side effects
667 COUMATE Non-steroidal sulfamate ~50 nM Improved safety profile
This compound Non-steroidal benzoate-sulfonamide ~10 nM (estimated) Irreversible inhibition, enhanced selectivity

Notes:

  • The benzoate backbone in this compound avoids the estrogenic risks of steroidal inhibitors like EMATE.
  • Its sulfonamide group provides stronger electrophilic character, enabling covalent binding to sulfatase enzymes .

Comparison with Carbonic Anhydrase II Inhibitors

links this compound to carbonic anhydrase II (CA II), a target in glaucoma and epilepsy. Contrasts with other CA inhibitors:

Compound Ki (CA II) Selectivity
Acetazolamide 12 nM Pan-CA inhibitor
2,2-Dimethyl-N-(4-sulfamoyl-phenyl)-propionamide 8 nM Moderate selectivity
This compound [Data pending] Likely isoform-specific due to bulky pentenyl chain

Notes:

  • The pentenyl chain may reduce off-target effects compared to smaller inhibitors like acetazolamide.

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